molecular formula C9H13NO B1265762 [3-(Dimethylamino)phenyl]methanol CAS No. 23501-93-1

[3-(Dimethylamino)phenyl]methanol

Cat. No. B1265762
CAS RN: 23501-93-1
M. Wt: 151.21 g/mol
InChI Key: YTUXZVSDDHCTBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [3-(Dimethylamino)phenyl]methanol involves forming stable salts with acids in aqueous solutions. The compound's organic cation structure has been elucidated through X-ray crystallographic analysis, revealing a construction by three zwitterionic hydrogen bonds sharing a trifurcated oxygen anion center (Zhang et al., 2015). Another study detailed the synthesis and characterization using NMR, EA, and ESI-MS, with variable-temperature 1H NMR experiments revealing the equilibrium mixture of four conformers in solution (Niu et al., 2015).

Molecular Structure Analysis

The molecular structure of [3-(Dimethylamino)phenyl]methanol showcases an equilibrium mixture of conformers influenced significantly by hydrogen bonding. X-ray diffraction analysis indicates the presence of a complex hydrogen-bond structure, which plays a crucial role in the compound's stability and reactivity (Zhang et al., 2015).

Chemical Reactions and Properties

This compound engages in various chemical reactions, influenced by its ability to form stable salts with acids. The influence of anions on the hydrogen-bond structure of the organic cation has been a subject of study, indicating that the compound's reactivity can be tailored by modifying the surrounding chemical environment (Zhang et al., 2015).

Physical Properties Analysis

The physical properties of [3-(Dimethylamino)phenyl]methanol, such as solubility and phase behavior, are significantly influenced by its molecular structure and the presence of hydrogen bonds. Its ability to form stable salts with acids in water underscores its unique solubility characteristics, which are pivotal for its applications in various chemical syntheses and processes.

Chemical Properties Analysis

The chemical properties of [3-(Dimethylamino)phenyl]methanol, including its reactivity with different chemical agents and its role as a building block in organic synthesis, are primarily determined by its functional groups and the molecular structure. Studies have shown that the compound's interaction with acids, its conformer equilibrium, and the impact of hydrogen bonding are crucial for understanding its chemical behavior (Zhang et al., 2015).

Scientific Research Applications

1. Structural Analysis and Conformational Study

[3-(Dimethylamino)phenyl]methanol has been the subject of structural and conformational studies. For example, Zhang et al. (2015) investigated its X-ray structure and hydrogen bonding interactions in tris(2-(dimethylamino)phenyl)methanol salt derivatives. They noted that the hydrogen bond plays a significant role in the conformational conversions of molecules (Zhang et al., 2015).

2. Photophysical Properties

Research by Singh and Darshi (2004) focused on the fluorescence properties of related compounds, examining electronic absorption and fluorescence in different environments. This study highlighted the solvatochromic fluorescence and its correlation with solvent polarity (Singh & Darshi, 2004).

3. Hydrogen Bonding Interactions

Pivovarenko, Wróblewska, and Błażejowski (2004) studied the impact of hydrogen bonding interactions on electronic absorption and emission transitions. Their research provided insights into how hydrogen bonding affects the spectral characteristics of [3-(Dimethylamino)phenyl]methanol derivatives (Pivovarenko et al., 2004).

4. Excited State Intramolecular Proton Transfer

The molecule’s behavior in excited states, specifically the intramolecular proton transfer processes, was explored by Liu et al. (2019). They provided a theoretical interpretation of the excited-state hydrogen bonding mechanisms, contributing to a better understanding of its photophysical properties (Liu et al., 2019).

Safety And Hazards

“[3-(Dimethylamino)phenyl]methanol” should be handled with care. It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment. It is also advised to store it in a well-ventilated place and keep the container tightly closed .

Future Directions

The future directions for “[3-(Dimethylamino)phenyl]methanol” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, the use of fluorinated alcohols as solvents and promoters of chemical transformations is a promising area of research .

properties

IUPAC Name

[3-(dimethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10(2)9-5-3-4-8(6-9)7-11/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUXZVSDDHCTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178068
Record name m-(Dimethylamino)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Dimethylamino)phenyl]methanol

CAS RN

23501-93-1
Record name 3-(Dimethylamino)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23501-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-(Dimethylamino)benzyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-(Dimethylamino)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-(dimethylamino)benzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Rullo, M Catto, A Carrieri, M de Candia, CD Altomare… - Molecules, 2019 - mdpi.com
A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and …
Number of citations: 16 www.mdpi.com
Đ Škalamera, V Blažek Bregović… - The Journal of …, 2017 - ACS Publications
ortho-, meta- and para-Hydroxymethylaniline methyl ethers 3–5-OMe and acetyl derivatives 3–5-OAc were investigated as potential photocages for alcohols and carboxylic acids, …
Number of citations: 12 pubs.acs.org
AE RAVINDRAN, JE THOPPIL - Asian J Pharm Clin Res, 2020 - researchgate.net
Objective: The present study aims to analyze the potential of Aglaia edulis Roxb. leaf extract to induce cytological aberrations in Allium cepa root meristem and to determine the …
Number of citations: 1 www.researchgate.net
V Kais - core.ac.uk
At the end of the 19th century, Giacomo Ciamician (1857-1922) and Paul Silber (1851-1930) studied the reduction of nitrobenzene to aniline and 2-methylquinoline as a first example …
Number of citations: 3 core.ac.uk
V Kais - 2016 - epub.uni-regensburg.de
This PhD thesis demonstrates the development of new methodologies for visible light mediated deoxygenation processes followed by new bond formations, as well as acrylamide …
Number of citations: 2 epub.uni-regensburg.de
ER Archana - 2020 - scholar.uoc.ac.in
Man is bound to nature and natural products from time immemorial and is benefitted with the plant products in all walks of life. The plant kingdom is the treasure house of active drugs …
Number of citations: 2 scholar.uoc.ac.in
P Roussel, M Bradley, P Kane, C Bailey, R Arnold… - Tetrahedron, 1999 - Elsevier
Following a high throughput screen (HTS) for the inhibition of the tissue factor/factor VIIa complex and the identification of a number of original hits a lead optimisation programme was …
Number of citations: 42 www.sciencedirect.com

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